4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the condensation with 2-aminopyridine to form the pyrazolopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
4-[3-(4-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.
Phenylpiperidines: These compounds share some structural similarities but differ in their biological activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-2-16-18(14-3-5-15(20)6-4-14)19-22-12-9-17(24(19)23-16)13-7-10-21-11-8-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOAYKRLROVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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